Cas no 1804476-07-0 (Ethyl 2-fluoro-5-(fluoromethyl)-3-(trifluoromethoxy)pyridine-6-acetate)

Ethyl 2-fluoro-5-(fluoromethyl)-3-(trifluoromethoxy)pyridine-6-acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-fluoro-5-(fluoromethyl)-3-(trifluoromethoxy)pyridine-6-acetate
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- Inchi: 1S/C11H10F5NO3/c1-2-19-9(18)4-7-6(5-12)3-8(10(13)17-7)20-11(14,15)16/h3H,2,4-5H2,1H3
- InChI Key: LBMGXOAFYOQDPS-UHFFFAOYSA-N
- SMILES: FCC1=CC(=C(N=C1CC(=O)OCC)F)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 326
- Topological Polar Surface Area: 48.4
- XLogP3: 2.8
Ethyl 2-fluoro-5-(fluoromethyl)-3-(trifluoromethoxy)pyridine-6-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029097255-1g |
Ethyl 2-fluoro-5-(fluoromethyl)-3-(trifluoromethoxy)pyridine-6-acetate |
1804476-07-0 | 97% | 1g |
$1,549.60 | 2022-04-02 |
Ethyl 2-fluoro-5-(fluoromethyl)-3-(trifluoromethoxy)pyridine-6-acetate Related Literature
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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3. Back matter
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Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
Additional information on Ethyl 2-fluoro-5-(fluoromethyl)-3-(trifluoromethoxy)pyridine-6-acetate
Ethyl 2-Fluoro-5-(fluoromethyl)-3-(trifluoromethoxy)pyridine-6-acetate (CAS No. 1804476-07-0): A Comprehensive Overview
Ethyl 2-fluoro-5-(fluoromethyl)-3-(trifluoromethoxy)pyridine-6-acetate (CAS No. 1804476-07-0) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its unique structural features, holds promise in the development of novel therapeutic agents. Its molecular structure incorporates multiple fluorinated substituents, which are strategically positioned to enhance its pharmacological properties.
The significance of this compound lies in its potential applications as a key intermediate in the synthesis of bioactive molecules. The presence of fluoromethyl and trifluoromethoxy groups contributes to its distinctive chemical reactivity and stability, making it an attractive candidate for further chemical manipulation and functionalization. These attributes are particularly valuable in the context of drug discovery, where fine-tuning molecular properties can lead to improved efficacy and selectivity.
In recent years, there has been a growing interest in the role of fluorinated compounds in medicinal chemistry. The introduction of fluorine atoms into molecular structures can significantly alter physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. Ethyl 2-fluoro-5-(fluoromethyl)-3-(trifluoromethoxy)pyridine-6-acetate exemplifies this trend, as its fluorinated moieties are likely to influence its interaction with biological targets.
Current research in the field of fluorinated pyridines has demonstrated their utility in designing small-molecule inhibitors with enhanced pharmacological profiles. For instance, studies have shown that pyridine derivatives containing fluorine atoms exhibit improved binding to enzymes and receptors, leading to more potent and selective therapeutic agents. The compound under discussion is no exception, as its structural features align well with these requirements.
The synthesis of Ethyl 2-fluoro-5-(fluoromethyl)-3-(trifluoromethoxy)pyridine-6-acetate involves a multi-step process that requires careful optimization to ensure high yield and purity. The introduction of fluorinated groups often presents synthetic challenges due to their reactivity and sensitivity to environmental conditions. However, advances in synthetic methodologies have made it possible to incorporate these groups efficiently into complex molecular frameworks.
One of the key aspects of this compound's appeal is its versatility as a building block for more complex molecules. By serving as an intermediate, it enables the construction of diverse pharmacophores that can be tailored for specific therapeutic applications. This flexibility is particularly valuable in drug discovery pipelines, where rapid iteration and diversification of molecular structures are essential for identifying lead compounds.
The pharmacological potential of Ethyl 2-fluoro-5-(fluoromethyl)-3-(trifluoromethoxy)pyridine-6-acetate has not yet been fully explored, but preliminary studies suggest that it may have applications in several therapeutic areas. Its structural motifs are reminiscent of known bioactive molecules, indicating that it could be a precursor for drugs targeting neurological disorders, inflammatory conditions, or other diseases.
In conclusion, Ethyl 2-fluoro-5-(fluoromethyl)-3-(trifluoromethoxy)pyridine-6-acetate represents a promising compound in the realm of pharmaceutical chemistry. Its unique structural features and potential applications make it a valuable asset for researchers engaged in drug discovery and development. As our understanding of fluorinated compounds continues to evolve, this molecule is likely to play a significant role in the design of next-generation therapeutics.
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